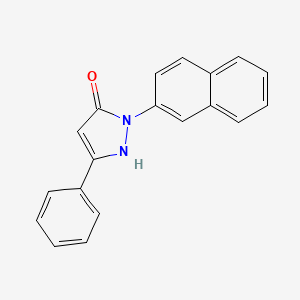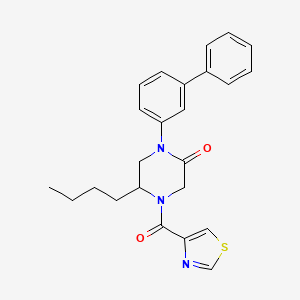![molecular formula C14H16FN3O3 B5587853 4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related 1,3,4-oxadiazole compounds involves the reaction of 4'-fluoro-3-methylbiphenyl-4-carbohydrazide with various aldehydes to produce novel Schiff base compounds, which are then acetylated to yield the final derivatives (Adimule et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, has been determined using single crystal diffraction, revealing a planar molecule with a perpendicular fluorophenyl group (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
- The related compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride (Mamatha S.V et al., 2019).
Physical Properties Analysis
- The photochemistry of fluorinated 1,3,4-oxadiazoles has been explored, revealing their synthesis routes and photoisomerization behavior, crucial for understanding the physical properties of such compounds (Pace et al., 2004).
Chemical Properties Analysis
- The chemical properties of similar 1,3,4-oxadiazole derivatives have been studied, particularly their reactivity and possible sites for electrophilic and nucleophilic attacks, contributing to the understanding of the chemical behavior of 4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol (Dhonnar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated the potential of compounds containing 1,3,4-oxadiazole rings, such as the one , for antimicrobial applications. Studies on related fluorobenzamides and fluorophenyl derivatives indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom in these compounds appears to enhance their antimicrobial efficacy. For example, certain derivatives have shown to be most active at minimal inhibitory concentrations (MIC) against selected bacterial and fungal strains, underscoring the importance of fluorine atoms in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Organic Electronics and Luminescence
Compounds featuring 1,3,4-oxadiazole structures have been investigated for their potential in organic electronics, particularly in organic light-emitting diodes (OLEDs). Research into carbazole-substituted 1,3,4-oxadiazoles, for instance, has shown these compounds can exhibit thermally activated delayed fluorescence (TADF), making them suitable for use as emitters in OLEDs. These studies highlight the compounds' ability to achieve high external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities, indicating promising applications in the field of organic electronics (Cooper et al., 2022).
Polymer Science
In the realm of polymer science, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized, showcasing high thermal stability and solubility in polar organic solvents. These polymers exhibit properties conducive to the creation of very thin, smooth coatings, along with displaying blue fluorescence when dissolved, which could have applications in advanced materials science, particularly in coatings and potentially in sensing applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Sensing Applications
Selective and colorimetric chemosensors containing 1,3,4-oxadiazole groups have been developed for the detection of fluoride ions. These sensors exploit the strong intramolecular hydrogen bond between adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, allowing for specific interaction with fluoride ions. Such sensors have demonstrated potential for environmental and health-related monitoring, where the detection of fluoride ions is critical (Ma et al., 2013).
Anticancer Research
Research into 1,3,4-oxadiazole derivatives has also extended into the field of anticancer activity. Certain derivatives have been synthesized and characterized, with some showing significant cytotoxicity against human carcinoma cell lines. This indicates the potential of 1,3,4-oxadiazole compounds in the development of new anticancer therapies, particularly highlighting compounds that have demonstrated good cytotoxicity on specific cancer cell lines (Adimule et al., 2014).
Eigenschaften
IUPAC Name |
4-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c15-11-3-1-2-10(6-11)14-17-16-13(21-14)8-18-4-5-20-9-12(19)7-18/h1-3,6,12,19H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMUIVSCIRFDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CC2=NN=C(O2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-YL]methyl}-1,4-oxazepan-6-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)


![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)
